molecular formula C22H22N4S2 B2431163 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine CAS No. 672950-71-9

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine

Cat. No.: B2431163
CAS No.: 672950-71-9
M. Wt: 406.57
InChI Key: TUPFTIIPSHCZLT-UHFFFAOYSA-N
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Description

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine is a synthetically accessible tricyclic compound that serves as a valuable chemical probe for investigating kinase-dependent signaling pathways. Its core structure is related to established kinase inhibitor scaffolds, particularly those targeting cyclin-dependent kinases (CDKs) (source) . The molecule's strategic substitution with a (4-methylphenyl)methylsulfanyl group and a prop-2-enyl (allyl) amine chain is designed to modulate its affinity and selectivity within the ATP-binding pocket of various kinases, making it a compound of significant interest for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this agent to explore the biochemical mechanisms of cell cycle progression, transcriptional regulation, and apoptosis, given the central role of kinases like CDK2, CDK7, and CDK9 in these processes (source) . Its application is primarily in the context of in vitro enzymatic assays and cellular models to dissect the functional consequences of targeted kinase inhibition in oncology and other disease research areas.

Properties

IUPAC Name

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S2/c1-5-10-23-20-19-18(17-14(3)11-15(4)24-21(17)28-19)25-22(26-20)27-12-16-8-6-13(2)7-9-16/h5-9,11H,1,10,12H2,2-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPFTIIPSHCZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)NCC=C)SC4=C3C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine involves multiple steps, typically starting with the preparation of the core tricyclic structureThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine is unique due to its specific functional groups and tricyclic structure.

Biological Activity

The compound 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine (CAS Number: 672950-71-9) is a complex organic molecule with potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, toxicity profiles, and research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. Key properties include:

PropertyValue
Molecular FormulaC22H22N4S2
Molecular Weight406.6 g/mol
Purity≥ 95%
Storage ConditionsCool, dry place

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator of signaling pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Interaction : It may bind to receptors influencing signal transduction pathways related to cell growth and differentiation.

Toxicity Profile

According to the Safety Data Sheet (SDS), the compound has been noted to cause:

  • Skin Irritation : Contact may lead to redness and inflammation.
  • Eye Irritation : Exposure can result in serious eye damage.
  • Respiratory Irritation : Inhalation may cause lung irritation.

The compound is classified as a research chemical and is not intended for human consumption or use in cosmetics.

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of the compound on cancer cell lines. Results indicated that it exhibited significant cytotoxicity against several cancer types:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)20

These findings suggest potential therapeutic applications in oncology.

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes linked to metabolic disorders:

EnzymeIC50 (µM)
Aldose Reductase25
Lipoxygenase18

This inhibition profile indicates potential for managing conditions like diabetes and inflammation.

Q & A

Q. Why do SAR studies show inconsistent potency trends for methyl vs. ethyl sulfanyl derivatives?

  • Resolution :
  • Steric vs. electronic effects : Methyl groups enhance binding entropy (lower rotational freedom), while ethyl groups improve hydrophobic interactions but reduce solubility .
  • Assay conditions : Variances in serum protein binding (e.g., albumin) alter free drug concentrations across studies .

Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?

  • Root causes :
  • Enzyme source : Recombinant vs. native kinases may have post-translational modifications affecting activity .
  • ATP concentration : Use fixed [ATP] (1 mM) in assays to standardize competitive inhibition measurements .

Research Design Recommendations

  • Multi-parametric optimization : Prioritize substituents balancing logP (2–4), topological polar surface area (80–100 Ų), and H-bond donor count (≤2) for CNS penetration .
  • Collaborative validation : Cross-verify synthetic routes and bioassays with independent labs to mitigate batch-specific variability .

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